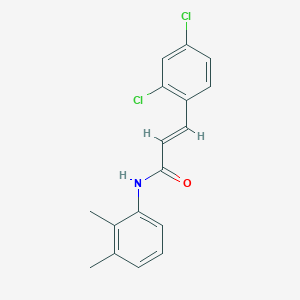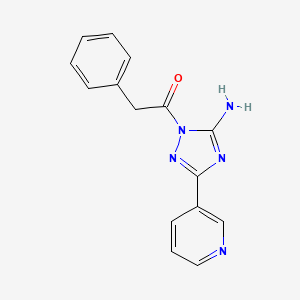
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways in cells. For example, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have various biochemical and physiological effects in cells and animals. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In addition, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that it is relatively easy to synthesize in the laboratory. It also exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, one limitation of N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its potential as a tool for studying various cellular processes, such as DNA replication and repair. Finally, N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide may also have applications in the field of materials science, due to its unique chemical structure.
Métodos De Síntesis
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide can be synthesized through a multistep process involving the reaction of 2-aminonicotinic acid with naphthalene-1-carbonyl chloride and phenyl isothiocyanate. The resulting product is then subjected to further reactions, including catalytic hydrogenation and acid-catalyzed cyclization, to yield N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide.
Aplicaciones Científicas De Investigación
N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, antifungal, and antiviral activities, among others. N-1-naphthyl-4-phenyl-3,6-dihydro-1(2H)-pyridinecarbothioamide has also been studied for its potential as a neuroprotective agent and as an inhibitor of nitric oxide production.
Propiedades
IUPAC Name |
N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2S/c25-22(23-21-12-6-10-19-9-4-5-11-20(19)21)24-15-13-18(14-16-24)17-7-2-1-3-8-17/h1-13H,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQRRNFBRSSFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=S)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-naphthalen-1-yl-4-phenyl-3,6-dihydro-2H-pyridine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5776121.png)


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)




![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)